N-(2-methoxyphenyl)azepane-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide can be achieved through several methods. One practical approach involves the Pd/LA-catalyzed decarboxylation and annulation reaction. This method proceeds under mild conditions with a palladium catalyst, a ligand, and a Lewis acid additive. The reaction typically uses dichloromethane (DCM) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)azepane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)azepane-1-carboxamide
- Trifluoromethyl-substituted azepin-2-carboxylates
- Phosphorous analogues of azepane derivatives
Uniqueness
N-(2-methoxyphenyl)azepane-2-carboxamide is unique due to its specific substitution pattern and the presence of the methoxy group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other azepane derivatives .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-9-5-4-7-11(13)16-14(17)12-8-3-2-6-10-15-12/h4-5,7,9,12,15H,2-3,6,8,10H2,1H3,(H,16,17) |
InChI Key |
XIAIINJVQDMPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCCN2 |
Origin of Product |
United States |
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